(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobenzyl)propanoic acid
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Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorobenzyl moiety, and a propanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobenzyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is formed through a series of reactions, including alkylation and hydrolysis.
Introduction of the Fluorobenzyl Moiety: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorobenzyl moiety.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobenzyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The fluorobenzyl moiety may also interact with specific molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Similar structure but lacks the fluorine atom.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic acid: Similar structure with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobenzyl)propanoic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring precise control over chemical reactions.
Properties
Molecular Formula |
C25H22FNO4 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-18-7-5-6-16(13-18)12-17(24(28)29)14-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
InChI Key |
QZIRURDGMVMQFK-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC=C4)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)F)C(=O)O |
Origin of Product |
United States |
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